Cas no 2418708-63-9 (1-(2-chlorothiophen-3-yl)methanamine hydrochloride)

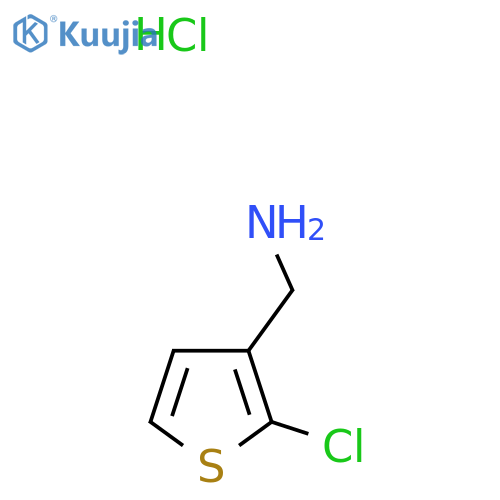

2418708-63-9 structure

商品名:1-(2-chlorothiophen-3-yl)methanamine hydrochloride

CAS番号:2418708-63-9

MF:C5H7Cl2NS

メガワット:184.086777925491

MDL:MFCD32679135

CID:5462021

PubChem ID:154577335

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2-Chlorothiophen-3-yl)methanamine;hydrochloride

- 1-(2-chlorothiophen-3-yl)methanamine hydrochloride

- Z4459561724

-

- MDL: MFCD32679135

- インチ: 1S/C5H6ClNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H

- InChIKey: HERPAAZKPVLCNY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CS1)CN.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 78.8

- トポロジー分子極性表面積: 54.3

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26862343-5.0g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95.0% | 5.0g |

$1488.0 | 2025-03-20 | |

| Enamine | EN300-26862343-0.5g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95.0% | 0.5g |

$391.0 | 2025-03-20 | |

| Enamine | EN300-26862343-10.0g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95.0% | 10.0g |

$2209.0 | 2025-03-20 | |

| Enamine | EN300-26862343-0.1g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95.0% | 0.1g |

$144.0 | 2025-03-20 | |

| Enamine | EN300-26862343-5g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95% | 5g |

$1488.0 | 2023-09-11 | |

| Enamine | EN300-26862343-10g |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride |

2418708-63-9 | 95% | 10g |

$2209.0 | 2023-09-11 | |

| 1PlusChem | 1P028ZZB-250mg |

1-(2-chlorothiophen-3-yl)methanaminehydrochloride |

2418708-63-9 | 95% | 250mg |

$308.00 | 2024-05-21 | |

| 1PlusChem | 1P028ZZB-10g |

1-(2-chlorothiophen-3-yl)methanaminehydrochloride |

2418708-63-9 | 95% | 10g |

$2793.00 | 2024-05-21 | |

| Aaron | AR02907N-250mg |

1-(2-chlorothiophen-3-yl)methanaminehydrochloride |

2418708-63-9 | 95% | 250mg |

$309.00 | 2025-02-17 | |

| Aaron | AR02907N-5g |

1-(2-chlorothiophen-3-yl)methanaminehydrochloride |

2418708-63-9 | 95% | 5g |

$2071.00 | 2023-12-15 |

1-(2-chlorothiophen-3-yl)methanamine hydrochloride 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

2418708-63-9 (1-(2-chlorothiophen-3-yl)methanamine hydrochloride) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬